

Spectroscopic Analysis of (-)-Corey Lactone Diol: A Technical Guide

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Compound of Interest

Compound Name: (-)-Corey lactone diol

Cat. No.: B601817

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Introduction

(-)-Corey lactone diol, a pivotal chiral intermediate in the synthesis of prostaglandins and their analogs, demands rigorous structural characterization to ensure purity and proper stereochemistry for its use in drug development and scientific research.^{[1][2]} This technical guide provides an in-depth overview of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for **(-)-Corey lactone diol**. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the analytical characterization of this compound. This document outlines key spectroscopic data in structured tables, details the experimental protocols for these analytical techniques, and includes a visual workflow for the structural elucidation process.

Chemical Structure

IUPAC Name: (3aR,4S,5R,6aS)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one
Molecular Formula: C₈H₁₂O₄ Molecular Weight: 172.18 g/mol CAS Number: 32233-40-2

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Data

The proton NMR spectrum of **(-)-Corey lactone diol** reveals the chemical environment and connectivity of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
4.93	td	6.8, 2.8	1H	H-5
4.19	q	6.4	1H	H-7a
3.75	dd	10.8, 5.6	1H	H-6a
3.63	dd	10.8, 7.2	1H	H-6b
2.81	dd	18.0, 9.9	1H	H-3a
2.68–2.56	m	1H	H-3b	
2.53	dd	18.0, 2.4	1H	H-4
2.43	dt	14.8, 6.4	1H	H-7
2.10–1.94	m	2H	H-2	

Data sourced from patent CN113480506A. The spectrum was recorded on a 400 MHz instrument in Chloroform-d.[2]

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the number and types of carbon atoms present in the molecule.

Chemical Shift (δ) ppm	Assignment
177.36	C=O (lactone)
83.85	C-7a
72.81	C-5
61.19	C-6
56.10	C-4
40.26	C-3a
39.37	C-7
35.47	C-3

Data sourced from patent CN113480506A. The spectrum was recorded on a 100 MHz instrument in DMSO-d₆.[\[2\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For **(-)-Corey lactone diol**, the key functional groups are the hydroxyl (-OH) groups and the five-membered lactone (a cyclic ester). While a specific public spectrum for **(-)-Corey lactone diol** is not readily available, the expected characteristic absorption bands are as follows:

Wavenumber (cm ⁻¹)	Functional Group	Description
~3400 (broad)	O-H stretch	Indicative of the hydroxyl groups, broadened due to hydrogen bonding.
~1770	C=O stretch	Characteristic of a five-membered ring lactone (γ -lactone). The ring strain shifts this to a higher frequency compared to an acyclic ester.
~1180	C-O stretch	Associated with the ester linkage of the lactone.
2850-3000	C-H stretch	Corresponding to the sp ³ hybridized C-H bonds in the bicyclic ring system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation. A high-resolution mass spectrum would confirm the elemental composition. While a specific public mass spectrum for **(-)-Corey lactone diol** is not widely available, the expected molecular ion peaks and potential fragmentation patterns are described below.

m/z	Ion	Description
172.07	[M] ⁺	Molecular ion peak (for EI)
173.08	[M+H] ⁺	Protonated molecular ion (for ESI, CI)
195.06	[M+Na] ⁺	Sodiated molecular ion (for ESI, CI)

Expected Fragmentation: The fragmentation of the molecular ion would likely involve the loss of water (H₂O) from the hydroxyl groups and the loss of carbon monoxide (CO) or carbon dioxide

(CO₂) from the lactone ring.

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data for a compound like **(-)-Corey lactone diol**.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Accurately weigh 5-10 mg of **(-)-Corey lactone diol** for ¹H NMR or 20-50 mg for ¹³C NMR. [\[3\]](#)[\[4\]](#)
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. [\[5\]](#)[\[6\]](#)
 - Ensure complete dissolution by gentle vortexing or sonication.
 - Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter. [\[3\]](#)
 - The final solution height in the NMR tube should be approximately 4-5 cm. [\[5\]](#)
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required.
- Instrumental Analysis:
 - The NMR spectra should be acquired on a spectrometer with a field strength of 400 MHz or higher for better resolution.
 - Locking: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. [\[4\]](#)
 - Shimming: The magnetic field homogeneity is optimized to obtain sharp spectral lines. [\[4\]](#)

- Tuning and Matching: The probe is tuned to the specific nucleus being observed (^1H or ^{13}C) to maximize signal intensity.[\[4\]](#)
- Acquisition:
 - For ^1H NMR, a sufficient number of scans (typically 8 to 16) are acquired to achieve a good signal-to-noise ratio.
 - For ^{13}C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied as needed.

IR Spectroscopy Protocol

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small, clean spatula tip amount of solid **(-)-Corey lactone diol** directly onto the ATR crystal.
 - Lower the press arm to ensure good contact between the sample and the crystal.
- Sample Preparation (Thin Solid Film):
 - Dissolve a few milligrams of the solid sample in a volatile solvent like methylene chloride or acetone.[\[7\]](#)
 - Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[\[7\]](#)
- Instrumental Analysis:
 - Place the ATR accessory or the salt plate in the sample compartment of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty ATR crystal or the clean salt plate.

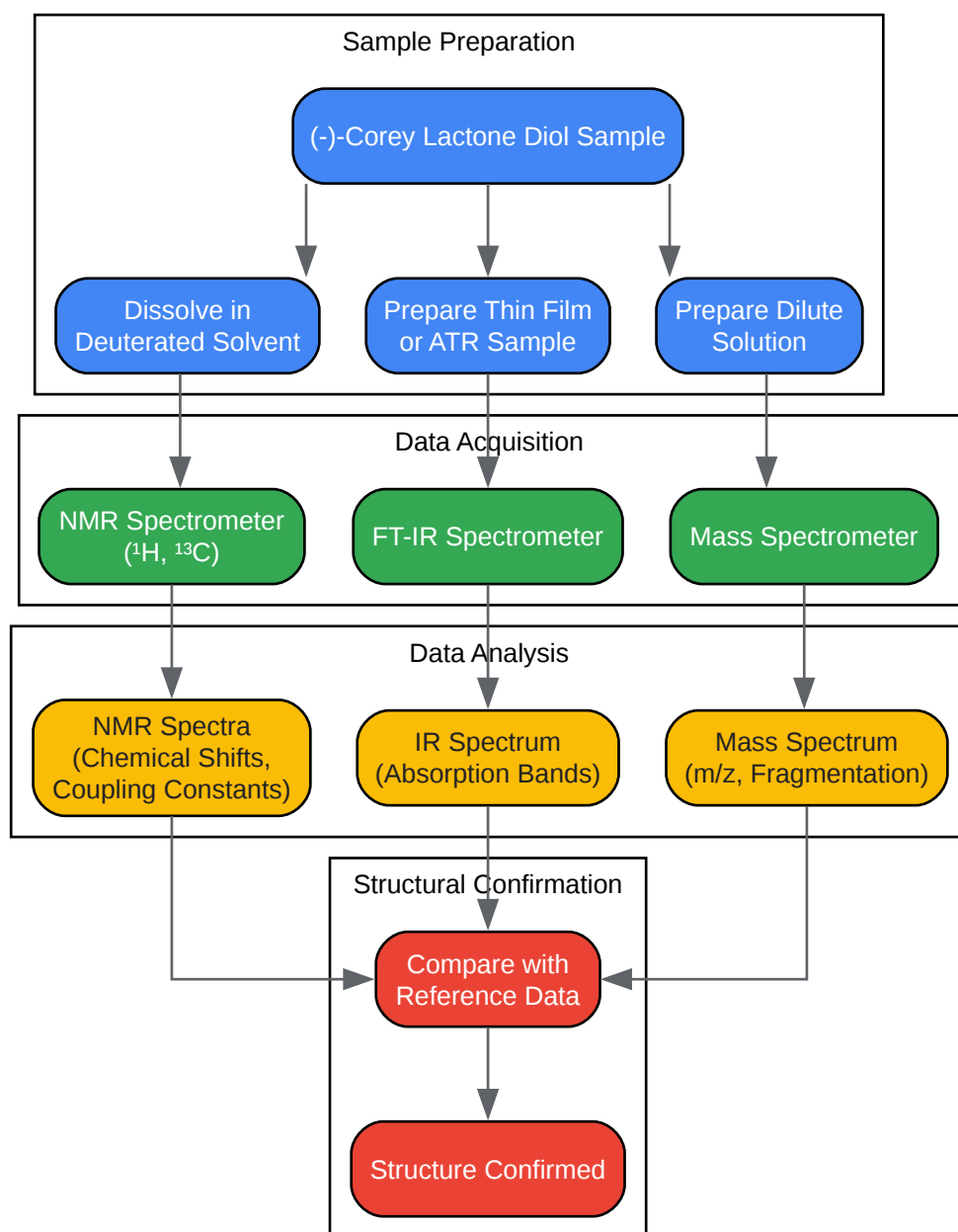
- Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.
- The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} .^[8]

Mass Spectrometry Protocol

- Sample Preparation:
 - Prepare a dilute solution of **(-)-Corey lactone diol** (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.^[9]
 - Further dilute this stock solution to a final concentration in the low $\mu\text{g/mL}$ to ng/mL range, depending on the sensitivity of the instrument.
- Instrumental Analysis (Electrospray Ionization - ESI):
 - The sample solution is introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
 - The mass spectrometer is typically operated in positive or negative ion mode. For **(-)-Corey lactone diol**, positive ion mode is likely to yield $[\text{M}+\text{H}]^+$ and $[\text{M}+\text{Na}]^+$ ions.
 - The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over an appropriate mass-to-charge (m/z) range to detect the molecular ion and its fragments.
 - For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization and structural confirmation of a known compound like **(-)-Corey lactone diol**.



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